1-(6-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE typically involves the following steps:
Starting Material: The synthesis begins with 6-bromopyridine-3-carbaldehyde.
Formation of Intermediate: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Introduction of Trifluoroethylamine Group: The alcohol is then reacted with trifluoroethylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining an optimal temperature range to facilitate the reaction.
Catalysts: Using catalysts to enhance the reaction rate.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can produce different functionalized derivatives.
Scientific Research Applications
1-(6-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE involves its interaction with specific molecular targets. The trifluoroethylamine group can interact with enzymes and receptors, modulating their activity. The bromopyridine moiety can also participate in binding interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-3-methanol: This compound has a similar bromopyridine structure but lacks the trifluoroethylamine group.
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone: This compound has a ketone group instead of an amine group.
Uniqueness
1-(6-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE is unique due to the presence of both the bromopyridine and trifluoroethylamine groups
Properties
CAS No. |
886364-38-1 |
---|---|
Molecular Formula |
C7H6BrF3N2 |
Molecular Weight |
255.03 g/mol |
IUPAC Name |
1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-2-1-4(3-13-5)6(12)7(9,10)11/h1-3,6H,12H2 |
InChI Key |
MVEFKSSMIMWNSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)N)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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